molecular formula C9H9NO2 B12631461 (3-Methoxyphenyl)methyl cyanate CAS No. 920033-70-1

(3-Methoxyphenyl)methyl cyanate

Cat. No.: B12631461
CAS No.: 920033-70-1
M. Wt: 163.17 g/mol
InChI Key: ONZFUCFMVFZVIP-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)methyl cyanate is an organic compound with the molecular formula C9H9NO2 It is known for its unique chemical structure, which includes a methoxy group attached to a phenyl ring and a cyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)methyl cyanate typically involves the reaction of 3-methoxybenzyl alcohol with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyanate group. The general reaction scheme is as follows:

3-Methoxybenzyl alcohol+Cyanogen bromide(3-Methoxyphenyl)methyl cyanate+HBr\text{3-Methoxybenzyl alcohol} + \text{Cyanogen bromide} \rightarrow \text{this compound} + \text{HBr} 3-Methoxybenzyl alcohol+Cyanogen bromide→(3-Methoxyphenyl)methyl cyanate+HBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)methyl cyanate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The cyanate group can be reduced to form an amine.

    Substitution: The cyanate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde.

    Reduction: Formation of 3-methoxybenzylamine.

    Substitution: Formation of various substituted ureas or carbamates.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (3-Methoxyphenyl)methyl cyanate is in organic synthesis, particularly as a reagent for the formation of carbamates and ureas. These compounds are essential intermediates in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Reactions Involving this compound

Reaction TypeProduct TypeDescription
Carbamate FormationCarbamatesReacts with amines to form stable carbamates.
Urea SynthesisUreasCan be used to synthesize ureas from amines.
Coupling ReactionsVarious CompoundsParticipates in coupling reactions to form complex molecules.

Materials Science

In materials science, this compound is explored for its potential use in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Case Study: Polymer Composites

Research has shown that incorporating this compound into epoxy resins can improve their thermal resistance and mechanical strength. For instance, a study demonstrated that modified epoxy composites exhibited enhanced performance under high-temperature conditions, making them suitable for aerospace applications.

Medicinal Chemistry

The compound has also been investigated for its biological activity. Its derivatives are being studied for potential pharmacological effects, including anti-inflammatory and anticancer properties.

Table 2: Biological Activities of Derivatives

Compound DerivativeActivity TypeObservations
4-Methoxyphenyl derivativesAnti-inflammatoryShowed significant reduction in inflammation markers in vitro.
Triazole derivativesAnticancerExhibited cytotoxic effects against various cancer cell lines.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)methyl cyanate involves its reactivity with nucleophiles. The cyanate group can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is exploited in synthetic chemistry to create a wide range of compounds.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)methyl cyanate
  • (2-Methoxyphenyl)methyl cyanate
  • (3-Methylphenyl)methyl cyanate

Comparison

Compared to its analogs, (3-Methoxyphenyl)methyl cyanate is unique due to the position of the methoxy group on the phenyl ring. This positional difference can influence the compound’s reactivity and the types of products formed in chemical reactions. For example, the electron-donating effect of the methoxy group can vary depending on its position, affecting the compound’s overall chemical behavior.

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules

Biological Activity

(3-Methoxyphenyl)methyl cyanate is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to a phenyl ring, along with a cyanate functional group. Its molecular formula is C10H11NO2C_{10}H_{11}NO_2, and the structure can be represented as follows:

Structure C9H11O2N\text{Structure }\text{C}_9\text{H}_{11}\text{O}_2\text{N}

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : Several studies have indicated that compounds with similar structures exhibit antioxidant properties. For instance, derivatives of phenolic compounds have shown significant scavenging activity against free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : The compound may influence inflammatory pathways. In vitro studies have demonstrated that related compounds can inhibit the expression of pro-inflammatory markers such as COX-2 and MMPs (matrix metalloproteinases), which are involved in cartilage degradation and inflammation .
  • Anticancer Potential : Some derivatives of cyanate compounds have been studied for their anticancer properties. They may induce apoptosis in cancer cells through various signaling pathways, including inhibition of the MAPK pathway .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have shown the ability to inhibit enzymes involved in inflammatory processes, particularly MMPs and COX-2 .
  • Regulation of Gene Expression : Research indicates that these compounds can modulate gene expression related to inflammation and cellular stress responses, thereby influencing cellular behavior and survival .

Case Studies and Research Findings

  • In Vitro Studies on Inflammatory Markers :
    • A study assessed the impact of this compound on IL-1β-induced expression of MMPs in chondrocyte-like cells. The results indicated a significant reduction in MMP3 expression, suggesting potential therapeutic applications in osteoarthritis .
  • Antioxidant Activity Assessment :
    • The antioxidant capacity was measured using DPPH scavenging assays, where this compound demonstrated notable free radical scavenging activity compared to standard antioxidants like ascorbic acid .
  • Anticancer Activity Evaluation :
    • In studies involving cancer cell lines, derivatives of this compound were shown to induce apoptosis and inhibit cell proliferation by affecting key signaling pathways such as ERK and JNK .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntioxidantSignificant DPPH scavenging activity ,
Anti-inflammatoryInhibition of MMP3 and COX-2 expression
AnticancerInduction of apoptosis in cancer cells ,

Properties

CAS No.

920033-70-1

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(3-methoxyphenyl)methyl cyanate

InChI

InChI=1S/C9H9NO2/c1-11-9-4-2-3-8(5-9)6-12-7-10/h2-5H,6H2,1H3

InChI Key

ONZFUCFMVFZVIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)COC#N

Origin of Product

United States

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